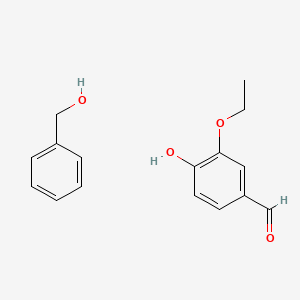
3-ethoxy-4-hydroxybenzaldehyde;phenylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-4-hydroxybenzaldehyde, also known as ethylvanillin, is an organic compound with the molecular formula C9H10O3. It is a white to light yellow crystalline powder with a strong vanilla-like aroma. This compound is widely used as a flavoring agent in the food industry and as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxidation Method: Another method involves the condensation of ortho-ethoxyphenol with glyoxylic acid, followed by heating and oxidation.
Hydrolysis and Chlorination Method: It can also be prepared by the condensation of ortho-ethoxyphenol with trichloroacetaldehyde, followed by hydrolysis and chlorination.
Distillation Method: Additionally, it can be synthesized by the reaction of catechol with ethyl sulfate, followed by distillation, extraction, and fractionation.
Industrial Production Methods
In industrial settings, 3-ethoxy-4-hydroxybenzaldehyde is typically produced through the ethylation of vanillin. This process involves the reaction of vanillin with ethyl acetate in the presence of a base, followed by purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 3-Ethoxy-4-hydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-4-hydroxybenzaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-ethoxy-4-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress.
Anti-inflammatory Activity: It exerts anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and inhibiting the activation of inflammatory pathways.
Antinociceptive Activity: The compound has been shown to reduce pain perception by interacting with pain receptors and modulating pain signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3-Ethoxy-4-hydroxybenzaldehyde can be compared with other similar compounds such as vanillin, isovanillin, and 3,4-dimethoxybenzaldehyde:
3,4-Dimethoxybenzaldehyde: This compound has two methoxy groups on the benzene ring and is used in the synthesis of various pharmaceuticals.
The uniqueness of 3-ethoxy-4-hydroxybenzaldehyde lies in its stronger aroma compared to vanillin and its broader range of applications in different fields .
Eigenschaften
CAS-Nummer |
123618-04-2 |
|---|---|
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
3-ethoxy-4-hydroxybenzaldehyde;phenylmethanol |
InChI |
InChI=1S/C9H10O3.C7H8O/c1-2-12-9-5-7(6-10)3-4-8(9)11;8-6-7-4-2-1-3-5-7/h3-6,11H,2H2,1H3;1-5,8H,6H2 |
InChI-Schlüssel |
MPNAVVIZCHTDRG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=O)O.C1=CC=C(C=C1)CO |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=O)O.C1=CC=C(C=C1)CO |
Key on ui other cas no. |
123618-04-2 |
Synonyme |
vanillal S 10026 vanillal S-10026 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















